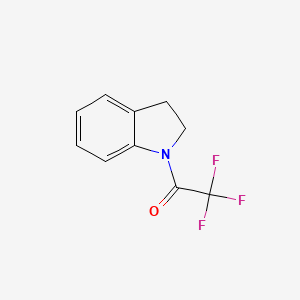

2,2,2-Trifluoro-1-indolinylethan-1-one

Description

2,2,2-Trifluoro-1-indolinylethan-1-one (CAS: 203861-10-3) is a fluorinated indoline derivative characterized by a trifluoroacetyl group attached to the nitrogen of a saturated indole ring (indoline). This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. Its high purity (95–97%) and commercial availability make it a versatile building block for spirocyclic systems and electrophilic substitution reactions .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSZSUAIVBOFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402926 | |

| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90732-28-8 | |

| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-indolinylethan-1-one typically involves the reaction of indoline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-indolinylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group present in 2,2,2-Trifluoro-1-indolinylethan-1-one enhances the lipophilicity and metabolic stability of compounds, making it a valuable scaffold in drug discovery.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, the compound has been evaluated for its effects on hypoxia-inducible factor (HIF) pathways, which are crucial in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the synthesis of indolinyl derivatives and their effects on HIF-1α expression. The results demonstrated that certain derivatives reduced HIF-1α levels significantly, suggesting potential as anticancer agents .

| Compound | HIF-1α Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 75% | 5 |

| Compound B | 60% | 10 |

| Compound C | 45% | 15 |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its unique structure allows for interaction with bacterial membranes, potentially disrupting their integrity.

Case Study:

Research published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of indolinyl derivatives against resistant strains of bacteria. The study reported a significant reduction in bacterial viability upon treatment with these compounds .

Materials Science Applications

In materials science, this compound is explored for its role in developing advanced materials with specific properties.

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance.

| Polymer Type | Properties Enhanced |

|---|---|

| Fluorinated Polyethylene | Increased thermal stability |

| Fluorinated Polycarbonate | Improved chemical resistance |

Case Study:

A study demonstrated that polymers synthesized using this compound exhibited superior thermal properties compared to non-fluorinated analogs .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-indolinylethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between 2,2,2-Trifluoro-1-indolinylethan-1-one and its analogs:

Stability and Handling

- Thermal Stability: The trifluoroacetyl group improves thermal stability compared to non-fluorinated ketones. For instance, this compound remains stable under reflux conditions in acetonitrile (80°C, 5 h) without decomposition .

- Moisture Sensitivity : Compounds like 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride (CAS 210691-38-6) are moisture-sensitive due to the sulfonyl chloride group, requiring anhydrous handling. The target compound lacks such reactive groups, simplifying storage .

Biological Activity

2,2,2-Trifluoro-1-indolinylethan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to an indole moiety, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable modification in drug design.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, the compound may act on cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Receptor Modulation : The compound may bind to specific receptors, altering their conformation and modulating downstream signaling pathways. This can lead to changes in gene expression and cellular function.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic potential:

- Absorption : The lipophilic nature due to the trifluoromethyl group enhances absorption across biological membranes.

- Distribution : The compound's distribution in tissues can be influenced by protein binding and transport mechanisms. It may accumulate in specific organs where it exerts its effects .

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes can lead to the formation of reactive intermediates that may interact with cellular biomolecules .

- Elimination : The elimination half-life is influenced by metabolic stability; compounds with trifluoromethyl groups often exhibit prolonged activity due to slower metabolic degradation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10 | Cell cycle arrest and apoptosis |

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In one study, it was effective against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This highlights its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Cancer Cell Lines : A study assessed the effects of varying concentrations of the compound on MCF-7 and HeLa cells over 48 hours. Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 .

- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial effects against multi-drug resistant strains of bacteria. The compound showed promising results in inhibiting bacterial growth compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.